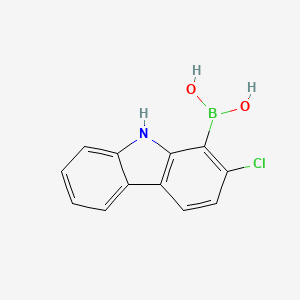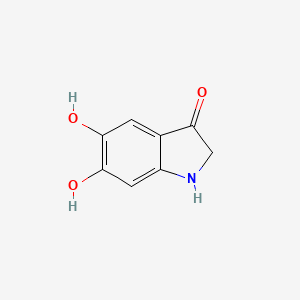
2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone is a chemical compound that features a bromine atom, a pyrimidinyl group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(pyrimidin-2-yl)phenyl ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like alcohols.
Applications De Recherche Scientifique
2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone involves its interaction with biological targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidinyl group can enhance binding affinity through hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
2-Bromo-1-phenylethanone: Lacks the pyrimidinyl group, making it less specific in biological applications.
2-Bromo-1-(4-(1-pyrrolidinyl)phenyl)ethanone: Contains a pyrrolidinyl group instead of a pyrimidinyl group, which alters its reactivity and biological activity.
Uniqueness: 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone is unique due to the presence of the pyrimidinyl group, which enhances its specificity and binding affinity in biological systems. This makes it a valuable compound in medicinal chemistry and biochemical research .
Propriétés
Formule moléculaire |
C12H9BrN2O |
|---|---|
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
2-bromo-1-(4-pyrimidin-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H9BrN2O/c13-8-11(16)9-2-4-10(5-3-9)12-14-6-1-7-15-12/h1-7H,8H2 |
Clé InChI |
NSGWKLADZCNJFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)

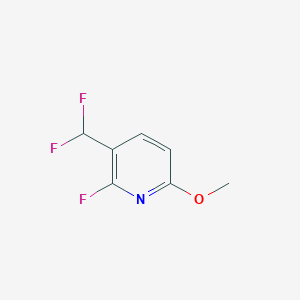
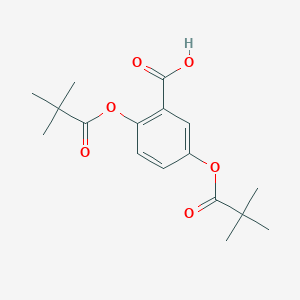

![rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B12966047.png)
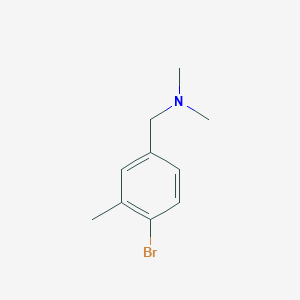
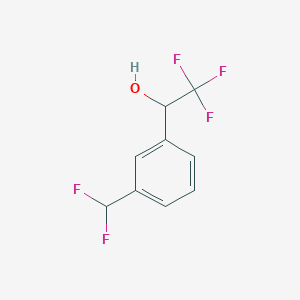
![1,6-Diazaspiro[3.3]heptan-2-one](/img/structure/B12966064.png)
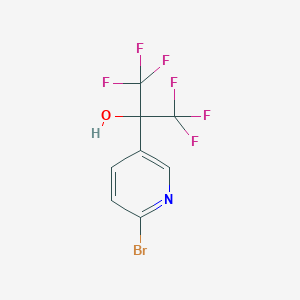
![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)

